3,3-Dichloro-5-heptyloxolan-2-one
Description
3,3-Dichloro-5-heptyloxolan-2-one is a chlorinated lactone (cyclic ester) featuring a seven-carbon heptyl chain and two chlorine atoms at the 3-position of the oxolane (tetrahydrofuran) ring. The dichloro groups enhance electrophilic reactivity, while the heptyl chain contributes to hydrophobicity, influencing solubility and stability .
Properties
CAS No. |
79761-89-0 |
|---|---|
Molecular Formula |
C11H18Cl2O2 |
Molecular Weight |
253.16 g/mol |
IUPAC Name |
3,3-dichloro-5-heptyloxolan-2-one |
InChI |
InChI=1S/C11H18Cl2O2/c1-2-3-4-5-6-7-9-8-11(12,13)10(14)15-9/h9H,2-8H2,1H3 |
InChI Key |
JWYWPCHCYMRPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-heptyloxolan-2-one typically involves the chlorination of 5-heptyloxolan-2-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the third carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of 3,3-Dichloro-5-heptyloxolan-2-one may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-heptyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3-chloro-5-heptyloxolan-2-one or 5-heptyloxolan-2-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 3-substituted-5-heptyloxolan-2-one derivatives.
Reduction: Formation of partially or fully dechlorinated oxolane derivatives.
Oxidation: Formation of heptanoic acid or heptanone derivatives.
Scientific Research Applications
3,3-Dichloro-5-heptyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-heptyloxolan-2-one involves its interaction with molecular targets through its reactive chlorine atoms and oxolane ring. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to alterations in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 3,3-Dichloro-5-heptyloxolan-2-one and related lactones/heterocycles:
Reactivity and Stability
- Chlorinated vs. Non-Chlorinated Lactones: The dichloro groups in 3,3-Dichloro-5-heptyloxolan-2-one increase its susceptibility to nucleophilic substitution or elimination reactions compared to non-chlorinated analogs like 5-[(E)-hex-3-enyl]oxolan-2-one. This reactivity could be leveraged in synthesizing derivatives for agrochemicals .
- Isothiazolinone Comparison: Unlike 5-Chloro-2-methyl-4-isothiazolin-3-one (a biocide), the oxolanone core of the target compound lacks sulfur, reducing its antimicrobial potency but improving compatibility with non-polar matrices .
Physical Properties
- Solubility : The heptyl chain renders 3,3-Dichloro-5-heptyloxolan-2-one less water-soluble than shorter-chain analogs (e.g., hexenyl derivatives) but more soluble in organic solvents like dioxane or ethyl acetate .
- Melting/Boiling Points: Higher molecular weight and chlorine content likely increase melting points compared to non-chlorinated lactones. For example, 5-[(E)-hex-3-enyl]oxolan-2-one has a reported melting point of ~25°C, while dichloro analogs may exceed 50°C .
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